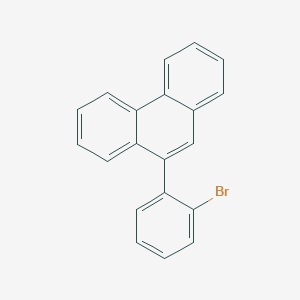

9-(2-Bromophenyl)phenanthrene

Descripción general

Descripción

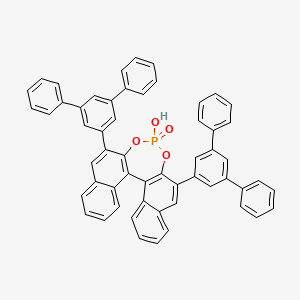

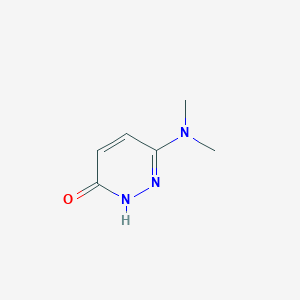

9-(2-Bromophenyl)phenanthrene is a chemical compound with the molecular formula C20H13Br . It is a derivative of phenanthrene, which is the second most abundant polycyclic aromatic hydrocarbon in coal tar .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenanthrene core with a bromophenyl group attached at the 9th position . The presence of the bromine atom affects its reactivity .Chemical Reactions Analysis

Phenanthrene, the parent compound of this compound, is known to undergo various reactions such as nitration, sulphonation, halogenation, ozonolysis, reduction, and oxidation . The bromine atom at the 9th position of this compound likely influences its reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis

This compound is a solid compound with a high melting point . It is sparingly soluble in water but exhibits good solubility in organic solvents . It also exhibits fluorescence properties under UV light .Aplicaciones Científicas De Investigación

Fluorescence Probe for Palladium Detection

9-Bromophenanthrene (9-BrP) is utilized as a fluorescence probe for the determination of trace palladium (Pd). The fluorescence enhancement is positively correlated with the concentration of Pd2+, showcasing the method's excellent selectivity and specificity. This technique is applicable in various environments, including lake water and soil, demonstrating its practical utility in routine Pd determination (Qin et al., 2016).

Atmospheric Phenanthrene Oxidation

Research on gaseous phenanthrene's reaction with the OH radical in the presence of NOx reveals the formation of several oxidized products. These include 9-fluorenone, phenanthrols, nitrophenanthrenes, and phenanthrenequinones. This study provides insights into the atmospheric transformation of phenanthrene, indicating potential human health impacts (Ji-Yi Lee & D. Lane, 2010).

Iron-Catalyzed Phenanthrene Synthesis

The iron-catalyzed [4+2] benzannulation reaction with alkynes and various Grignard reagents produces 9-substituted phenanthrenes. This method demonstrates tolerance to sensitive functional groups, highlighting its potential in synthesizing diverse phenanthrene derivatives (A. Matsumoto, L. Ilies, & E. Nakamura, 2011).

Phosphorescent Behaviors in Crystals

A study on 9-bromophenanthrene crystals explores their phosphorescence behavior, influenced by various intermolecular interactions. These findings are crucial in understanding the luminescent behaviors of such compounds in different environments (Qing Zhu et al., 2014).

Synthesis of Disubstituted Phenanthrenes

The synthesis of 9,10-disubstituted phenanthrenes has been achieved through reactions involving 9-bromophenanthrene. This method provides good yields and opens avenues for creating novel phenanthrene-based compounds (T. Tempesti, A. B. Pierini, & María T. Baumgartner, 2005).

Direcciones Futuras

The future research direction of 9-(2-Bromophenyl)phenanthrene could involve exploring its potential applications in various fields such as organic synthesis, material chemistry, and pharmaceutical chemistry . Additionally, developing strategies for the regioselective functionalization of this compound could be another area of interest .

Propiedades

IUPAC Name |

9-(2-bromophenyl)phenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODVOONPIHMCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)

![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)